beta-Kdo thioglycoside
beta-Kdo thioglycoside
Brand Name:
Vulcanchem
CAS No.:
131853-21-9
VCID:
VC21213643
InChI:
InChI=1S/C12H23O10PS2/c13-5-8(15)10-9(16)7(14)4-12(22-10,11(17)18)25-3-1-2-24-6-23(19,20)21/h7-10,13-16H,1-6H2,(H,17,18)(H2,19,20,21)/t7-,8-,9-,10-,12-/m1/s1
SMILES:
C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O
Molecular Formula:
C12H23O10PS2
Molecular Weight:
422.4 g/mol
beta-Kdo thioglycoside
CAS No.: 131853-21-9
Cat. No.: VC21213643
Molecular Formula: C12H23O10PS2
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131853-21-9 |
|---|---|
| Molecular Formula | C12H23O10PS2 |
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | (2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[3-(phosphonomethylsulfanyl)propylsulfanyl]oxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H23O10PS2/c13-5-8(15)10-9(16)7(14)4-12(22-10,11(17)18)25-3-1-2-24-6-23(19,20)21/h7-10,13-16H,1-6H2,(H,17,18)(H2,19,20,21)/t7-,8-,9-,10-,12-/m1/s1 |
| Standard InChI Key | AYIOJQCPSDUSRV-SANCVJEGSA-N |
| Isomeric SMILES | C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)SCCCSCP(=O)(O)O)[C@@H](CO)O)O)O |
| SMILES | C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
| Canonical SMILES | C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator